molecular formula C14H11F3N2O3S B2813979 N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide CAS No. 1798736-25-0

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide

Cat. No.: B2813979
CAS No.: 1798736-25-0
M. Wt: 344.31
InChI Key: YDGATVLMSYSOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Evolution

The development of this compound aligns with three key phases in sulfonamide research:

  • Early Antibacterial Era (1930s–1950s): Originating from prontosil rubrum’s discovery, first-generation sulfonamides established the therapeutic potential of the sulfamoyl (-SO₂NH₂) pharmacophore. These compounds functioned as competitive antagonists of para-aminobenzoic acid (PABA) in bacterial folate synthesis.

  • Structural Diversification (1960s–1990s): Researchers systematically modified sulfonamide scaffolds to improve pharmacokinetics and target specificity. The introduction of fluorinated aryl groups, as seen in this compound, emerged during this period to exploit fluorine’s electronegativity and lipophilicity.

  • Targeted Enzyme Inhibition (2000s–Present): Modern derivatives like this compound prioritize selective enzyme modulation over broad antimicrobial activity. This shift is evidenced by structural analogs demonstrating nanomolar inhibition of phosphoinositide-dependent kinase-1 (PDK1) and secretory phospholipase A₂ (sPLA₂).

Significance in Enzyme Inhibition Research

The compound’s enzyme-inhibitory potential stems from three structural features:

  • Sulfamoyl Group: Serves as a hydrogen-bond donor/acceptor, enabling interactions with catalytic residues in enzyme active sites. In secretory phospholipase A₂ inhibitors, this group coordinates with histidine-aspartate dyads critical for substrate hydrolysis.

  • Trifluorophenyl Moiety: The 3,4,5-trifluorination pattern enhances hydrophobic interactions with enzyme pockets while maintaining metabolic stability. Comparative studies show fluorinated aryl groups improve inhibitor residence times by 2–3 orders of magnitude versus non-fluorinated analogs.

  • Acetamide Linker: Provides conformational flexibility, allowing optimal positioning of aromatic and sulfamoyl groups. Molecular dynamics simulations of similar structures reveal this spacer minimizes steric clashes in crowded active sites.

Structural Feature Target Enzymes Binding Contribution
Sulfamoyl group sPLA₂, PDK1, carbonic anhydrase Polar interactions with catalytic residues
Trifluorophenyl ring Kinases, phosphodiesterases Hydrophobic pocket filling
Acetamide linker Broad enzyme classes Conformational adaptability

Structural Classification within Sulfonamide Research

This compound belongs to the aryl sulfonamide subclass, distinguished by:

  • Aromatic Substitution Pattern: The 3,4,5-trifluorophenyl group represents a strategic departure from traditional mono- or di-fluorinated systems. This trifluorination maximizes London dispersion forces while minimizing dipole-dipole repulsions in enzyme binding pockets.

  • Sulfamoyl Connectivity: Unlike early N¹-substituted sulfonamides, this compound’s sulfamoyl group is linked to a biaryl system, enabling simultaneous engagement with primary and secondary enzyme subpockets.

  • Comparative Analysis with Prototypes:

    Parameter Sulfanilamide This compound
    Molecular Weight 172.20 g/mol 344.31 g/mol
    Fluorine Atoms 0 3
    Aromatic Systems 1 benzene ring 2 fused aryl rings
    Target Spectrum Broad antimicrobial Selective enzyme inhibition

Current Research Status and Scientific Trajectory

Recent investigations focus on three key areas:

  • Kinase Inhibition Optimization: Structural analogs demonstrate PDK1 inhibition with IC₅₀ values ≤100 nM, prompting molecular modeling studies to refine substituent patterns. Researchers are systematically varying the fluorophenyl group’s position to enhance ATP-binding pocket interactions.

  • sPLA₂ Modulation: Derivatives featuring similar sulfamoyl-acetamide architectures show promising anti-inflammatory activity via sPLA₂ inhibition. The compound’s trifluorophenyl group may suppress arachidonic acid release more effectively than chlorinated analogs.

  • Computational Design: Quantum mechanical calculations (B3LYP/6-31G*) predict strong charge transfer interactions between the sulfamoyl group and catalytic zinc ions in metalloenzymes. These findings guide synthetic efforts to improve binding kinetics.

Research Trajectory Table

Research Focus Current Challenges Future Directions
Target selectivity Cross-reactivity with CA isoforms Fluorine substitution tuning
Oral bioavailability High logP (predicted 3.8) Prodrug strategies
Synthetic scalability Multi-step fluorination Flow chemistry approaches

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c1-8(20)18-23(21,22)19-13-5-3-2-4-10(13)9-6-11(15)14(17)12(16)7-9/h2-7,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGATVLMSYSOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)NC1=CC=CC=C1C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide typically involves the reaction of 3,4,5-trifluoroaniline with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide involves its interaction with specific molecular targets and pathways. The trifluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The sulfamoyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide is unique due to the presence of both trifluorophenyl and sulfamoyl groups, which confer distinct chemical and biological properties.

Biological Activity

N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its structural formula:

  • Chemical Formula : C₁₅H₁₃F₃N₂O₂S
  • CAS Number : 1798736-25-0

This compound features a sulfonamide group, which is known for its diverse biological activities. The presence of trifluoromethyl groups enhances its lipophilicity and potentially its biological interactions.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Sulfonamide : Reaction of a suitable amine with a sulfonyl chloride.
  • Acetylation : Introduction of the acetamide group through acetylation reactions.

Antimicrobial Activity

The biological activity of this compound has been evaluated against various microbial strains. Preliminary studies indicate that compounds with similar structures exhibit significant antifungal and antibacterial properties.

  • Antifungal Activity : Compounds with sulfonamide moieties have shown efficacy against Candida species and dermatophytes. For instance, related compounds demonstrated MIC values comparable to established antifungal agents.
  • Antibacterial Activity : Similar derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Cytotoxicity Studies

Cytotoxicity assays using various cell lines (e.g., NIH/3T3) have indicated that this compound exhibits low cytotoxic effects at effective antimicrobial concentrations. For example:

CompoundCell LineIC50 (μM)
This compoundNIH/3T3>1000

This suggests a favorable therapeutic index for potential medicinal applications.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electronegative substituents like trifluoromethyl groups significantly enhances the biological activity of sulfonamide derivatives. The lipophilicity imparted by these groups aids in membrane permeability and interaction with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological profile of this compound:

  • Study on Antifungal Activity : A recent investigation reported that derivatives with similar structures inhibited ergosterol synthesis in fungi by targeting CYP51 enzymes. This mechanism is analogous to azole antifungals.
  • In Silico Docking Studies : Molecular docking studies have shown that the compound fits well into the active sites of relevant enzymes, suggesting potential pathways for further development as an antifungal agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed. Initial steps involve sulfonation of an aniline derivative (e.g., 3,4,5-trifluorophenylamine) to form a sulfonamide intermediate. This intermediate is then coupled with a substituted phenylacetamide via nucleophilic substitution or amide bond formation. Key parameters for optimization include:

  • Temperature : 60–80°C for sulfonation steps to avoid side reactions.
  • Catalysts : Triethylamine or DMAP to enhance coupling efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates .
    • Validation : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can the structural integrity and purity of this compound be confirmed?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and functional groups (e.g., sulfamoyl, acetamide).
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirm stoichiometry of C, H, N, S, and F .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. What preliminary biological assays are suitable for evaluating the compound’s activity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) or hydrolases (e.g., carbonic anhydrase) using fluorometric or colorimetric assays.
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., pH, temperature, cell passage number).
  • Structural Analysis : Use X-ray crystallography or molecular docking to identify binding site variations.
  • Metabolic Stability : Evaluate compound degradation in plasma or liver microsomes to rule out false negatives .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns to assess stability.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine position) with activity data to design derivatives .

Q. How can the synthetic yield of this compound be improved without compromising purity?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hrs to 2 hrs) while maintaining yields >80%.
  • Flow Chemistry : Optimize continuous-flow conditions for scalability and reduced byproduct formation.
  • Catalyst Screening : Test Pd/C or CuI for cross-coupling steps to enhance efficiency .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment.
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines.
  • In Vivo Imaging : Use fluorescent probes (e.g., Cy5-labeled analogs) to track biodistribution in zebrafish or murine models .

Q. How can researchers address solubility limitations in pharmacological studies?

  • Methodology :

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility.
  • Nanoformulation : Develop liposomal or polymeric nanoparticles (size: 50–200 nm) for improved bioavailability.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.